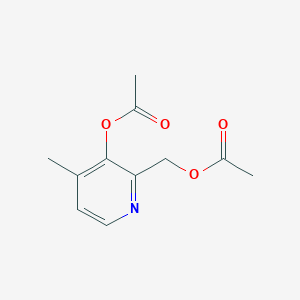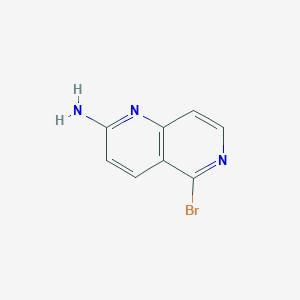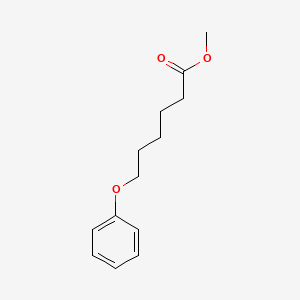![molecular formula C13H14O3 B11885002 1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one CAS No. 62518-61-0](/img/structure/B11885002.png)
1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with a dioxolane ring
Métodos De Preparación
The synthesis of 1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dioxolane ring: This step involves the cyclization of the naphthalene derivative with ethylene glycol in the presence of an acid catalyst.
Acylation: The final step involves the acylation of the resulting compound with acetyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds, resulting in the formation of alcohols or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone can be compared with similar compounds such as:
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)amine: This compound has a similar structure but contains an amine group instead of a carbonyl group, leading to different chemical properties and reactivity.
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)methanol: This compound contains a hydroxyl group, making it more polar and reactive in certain types of chemical reactions.
N-(6-oxo-6,7,8,9-tetrahydronaphtho[1,2-d][1,3]dioxol-5-yl)acetamide:
The uniqueness of 1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
62518-61-0 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-(5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-4-2-3-9-5-12-13(6-11(9)10)16-7-15-12/h5-6,10H,2-4,7H2,1H3 |
Clave InChI |
OQIJLXNUAWSFTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCC2=CC3=C(C=C12)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)







